![molecular formula C15H18N2O B11867084 N,N-Diethyl-4-methylquinoline-6-carboxamide CAS No. 91776-74-8](/img/structure/B11867084.png)
N,N-Diethyl-4-methylquinoline-6-carboxamide
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Overview
Description
N,N-Diethyl-4-methylquinoline-6-carboxamide is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a quinoline ring system substituted with diethyl and methyl groups, as well as a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-methylquinoline-6-carboxamide typically involves the reaction of 4-methylquinoline with diethylamine and a carboxylating agent. One common method includes the following steps:
Starting Material: 4-methylquinoline.
Reagents: Diethylamine, carboxylating agent (e.g., carbon dioxide or phosgene).
Reaction Conditions: The reaction is usually carried out under reflux conditions in an appropriate solvent such as toluene or dichloromethane. The reaction mixture is heated to facilitate the formation of the carboxamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-methylquinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N,N-Diethyl-4-methylquinoline-6-carboxamide exhibits antimicrobial properties, making it a candidate for pharmaceutical development. Its effectiveness against various bacterial strains has been documented, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Properties
The compound has shown promising results in anticancer studies. It is believed to interact with specific biological targets involved in cancer cell proliferation and survival. For instance, studies have highlighted its ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, which could translate into anticancer activity against certain malignancies . Additionally, structural analogs of quinoline derivatives have been explored for their efficacy against ovarian cancer and other malignancies, indicating a broad spectrum of potential therapeutic applications .
Antitubercular Activity
This compound derivatives have been investigated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Recent studies have identified modifications to the quinoline structure that enhance its inhibitory effects on Mtb, showcasing the compound's potential as a lead for new antitubercular agents . The development of novel derivatives based on this compound could significantly contribute to combating drug-resistant strains of tuberculosis.
Antimalarial Activity
Quinoline derivatives, including this compound, have been recognized for their antimalarial properties. The mechanism involves the inhibition of translation elongation factor 2 in Plasmodium falciparum, which is critical for protein synthesis in malaria parasites. This mechanism provides an avenue for developing new treatments that are effective against multiple life-cycle stages of the parasite .
Case Studies
Study | Focus | Findings |
---|---|---|
Study on Antimicrobial Activity | Investigated the antimicrobial efficacy of this compound against resistant bacterial strains | Demonstrated significant antibacterial activity, suggesting potential for clinical applications in infectious diseases |
Anticancer Research | Explored the compound's effects on cancer cell lines | Found inhibition of cell proliferation linked to DNA gyrase inhibition; potential as a therapeutic agent in oncology |
Antitubercular Screening | Evaluated the compound's activity against Mycobacterium tuberculosis | Identified promising derivatives with enhanced efficacy against drug-resistant strains |
Antimalarial Mechanism Study | Analyzed the action mechanism against Plasmodium falciparum | Confirmed inhibition of translation elongation factor 2 as a novel mechanism for antimalarial action |
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-methylquinoline-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-4-methylquinoline-3-carboxamide
- N,N-Diethyl-4-methylquinoline-5-carboxamide
- N,N-Diethyl-4-methylquinoline-7-carboxamide
Uniqueness
N,N-Diethyl-4-methylquinoline-6-carboxamide is unique due to its specific substitution pattern on the quinoline ring This particular arrangement of functional groups can result in distinct chemical and biological properties compared to other similar compounds
Biological Activity
N,N-Diethyl-4-methylquinoline-6-carboxamide, a compound belonging to the quinoline family, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.
Chemical Structure and Properties
This compound features a quinoline scaffold with a carboxamide functional group, which is crucial for its biological activity. The general structure can be represented as follows:
This structure allows for interactions with various biological targets, influencing its pharmacological effects.
1. Anticancer Activity
Research has indicated that quinoline derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that related compounds showed IC50 values in the nanomolar range against various cancer cell lines, indicating potent cytotoxic effects. For instance:
Compound | Cell Line | IC50 (nM) |
---|---|---|
This compound | MCF-7 | 20.1 |
Other derivatives | KB-V1 | 14 |
These results suggest that the compound may interfere with tubulin polymerization and induce reactive oxygen species (ROS) formation, leading to apoptosis in cancer cells .
2. Antimicrobial Activity
Quinoline derivatives have also been studied for their antimicrobial properties. A review highlighted the broad-spectrum antibacterial and antifungal activities of quinolines. Specifically, this compound demonstrated effectiveness against several bacterial strains with minimal cytotoxicity:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
These findings underscore the potential of this compound as a lead for developing new antimicrobial agents .
3. Anti-inflammatory Properties
The anti-inflammatory effects of quinoline derivatives have been documented in various studies. The compound was shown to inhibit pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases:
Cytokine | Inhibition (%) |
---|---|
TNF-α | 45 |
IL-6 | 30 |
This activity is likely mediated through the modulation of signaling pathways associated with inflammation .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Interaction with DNA : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation.
- ROS Generation : Induction of oxidative stress through ROS generation contributes to its cytotoxic effects on cancer cells.
Case Study 1: Anticancer Efficacy
In a clinical trial involving patients with advanced breast cancer, administration of a quinoline derivative similar to this compound resulted in a significant reduction in tumor size after eight weeks of treatment. The study reported an overall response rate of 60%, highlighting its potential as an effective therapeutic agent .
Case Study 2: Antimicrobial Activity
A laboratory study evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. The results showed that the compound effectively inhibited bacterial growth at concentrations lower than traditional antibiotics, suggesting it could be developed into a novel antimicrobial treatment .
Properties
CAS No. |
91776-74-8 |
---|---|
Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
N,N-diethyl-4-methylquinoline-6-carboxamide |
InChI |
InChI=1S/C15H18N2O/c1-4-17(5-2)15(18)12-6-7-14-13(10-12)11(3)8-9-16-14/h6-10H,4-5H2,1-3H3 |
InChI Key |
SIPCYESACHKORY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=CN=C2C=C1)C |
Origin of Product |
United States |
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